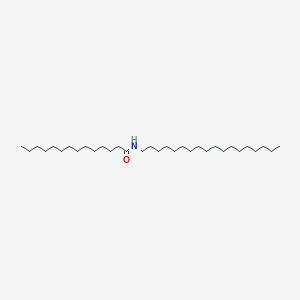

N-Octadecyltetradecanamide

説明

特性

CAS番号 |

41521-18-0 |

|---|---|

分子式 |

C32H65NO |

分子量 |

479.9 g/mol |

IUPAC名 |

N-octadecyltetradecanamide |

InChI |

InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-33-32(34)30-28-26-24-22-20-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) |

InChIキー |

ZKNMQGPYNVQBAL-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Acid Chloride Route

The most established method involves the reaction of tetradecanoic acid (C₁₄H₂₈O₂) with octadecylamine (C₁₈H₃₉N) via an acid chloride intermediate. Tetradecanoic acid is first activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form tetradecanoyl chloride. This intermediate reacts with octadecylamine in anhydrous dichloromethane under nitrogen atmosphere:

$$

\text{C}{14}\text{H}{28}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{14}\text{H}{27}\text{ClO} + \text{SO}2 + \text{HCl}

$$

$$

\text{C}{14}\text{H}{27}\text{ClO} + \text{C}{18}\text{H}{39}\text{N} \rightarrow \text{C}{32}\text{H}_{65}\text{NO} + \text{HCl}

$$

Key Variables

Direct Condensation

Direct coupling of tetradecanoic acid and octadecylamine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields N-octadecyltetradecanamide. This method avoids hazardous acid chlorides but requires stringent moisture control:

$$

\text{C}{14}\text{H}{28}\text{O}2 + \text{C}{18}\text{H}{39}\text{N} \xrightarrow{\text{DCC}} \text{C}{32}\text{H}{65}\text{NO} + \text{H}2\text{O}

$$

Limitations

- Byproduct (dicyclohexylurea) removal complicates purification.

- Yields rarely exceed 65% due to competing side reactions.

Catalytic Reductive Amination

Nickel-Based Nanocatalysts

Recent advances employ heterogeneous nickel catalysts (e.g., Ni-L1@TiO₂-800) for reductive amidation of esters with nitro compounds. This method bypasses traditional activation steps and operates under hydrogen or transfer hydrogenation conditions:

$$

\text{RCOOR'} + \text{R''NO}2 \xrightarrow{\text{Ni catalyst, H}2} \text{RCONHR''} + \text{H}_2\text{O}

$$

Advantages

- Step Economy : Combines nitro reduction and amidation in one pot.

- Functional Group Tolerance : Compatible with esters, acids, and nitro groups.

- Yields : Up to 88% achieved using formic acid as a hydrogen donor.

Table 1: Comparative Performance of Catalytic Methods

| Catalyst System | Reductant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ni-L1@TiO₂-800 | H₂ | 80 | 88 | |

| Co-L1@TiO₂-800 | Formic Acid | 100 | 52 | |

| Ni-L1@C-800 | CO/H₂O | 120 | 34 |

Mechanistic Insights

DFT computations reveal that metallic nickel (Ni⁰) and low-valent titanium species on the catalyst surface facilitate simultaneous nitro reduction and nucleophilic attack by the amine. Weak acidic sites on the TiO₂ support enhance amidation kinetics by stabilizing intermediates.

Industrial-Scale Production

Solvent Selection

Industrial protocols prioritize toluene or xylene due to their high boiling points (110°C and 140°C, respectively), which enable reflux conditions without solvent degradation.

Table 2: Industrial Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | ↑ 20% yield vs. room temp |

| Pressure | Atmospheric | Minimal effect |

| Catalyst Loading | 5 wt% Ni-L1@TiO₂-800 | Optimal for 88% yield |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Challenges

- Solubility Issues : Long alkyl chains (C₁₈ and C₁₄) reduce reactant miscibility, necessitating elevated temperatures.

- Purification Costs : Recrystallization from ethanol is energy-intensive (~50% of production cost).

Purification and Characterization

Recrystallization

Crude N-octadecyltetradecanamide is purified via recrystallization in hot ethanol, yielding colorless crystalline product.

Conditions

Analytical Techniques

- FT-IR Spectroscopy : Confirms amide bond formation (N–H stretch at 3300 cm⁻¹, C=O stretch at 1640 cm⁻¹).

- DSC/TGA : Melting point (~95°C) and decomposition temperature (>300°C) correlate with alkyl chain packing.

Reaction Optimization Strategies

Temperature Modulation

化学反応の分析

Types of Reactions: N-Octadecyltetradecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides

科学的研究の応用

N-Octadecyltetradecanamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of lubricants, coatings, and as an additive in plastics .

作用機序

The mechanism of action of N-Octadecyltetradecanamide involves its interaction with cell membranes and proteins. It can modulate the fluidity of cell membranes and interact with specific receptors, influencing various cellular pathways. The compound’s effects are mediated through its ability to integrate into lipid bilayers and affect membrane-associated processes .

類似化合物との比較

Structural and Molecular Comparisons

The table below compares N-Octadecyltetradecanamide with structurally related alkylamides:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-Octadecyltetradecanamide* | – | C₃₂H₆₅NO | ~467.9 | C₁₈ alkyl chain + C₁₄ amide backbone |

| Octadecanamide (Stearamide) | 124-26-5 | C₁₈H₃₇NO | 283.49 | C₁₈ primary amide |

| N-Octadecylformamide | 32585-06-1 | C₁₉H₃₉NO | 297.52 | C₁₈ alkyl chain + formamide group |

| N-Tetradecanamide | 638-58-4 | C₁₄H₂₉NO | 227.39 | C₁₄ primary amide |

*Hypothetical structure inferred from nomenclature.

Key Observations:

- Chain Length : N-Octadecyltetradecanamide’s extended alkyl chain (C₁₈ + C₁₄) likely enhances hydrophobicity compared to shorter-chain analogs like N-Tetradecanamide .

- Branching vs. Linearity : Unlike branched analogs (e.g., Hexanamide derivatives in ), linear alkylamides exhibit higher crystallinity and thermal stability .

Physical and Chemical Properties

Available data from analogous compounds:

Research Findings:

- Thermal Behavior : Primary alkylamides like Octadecanamide show solid-solid transitions and fusion enthalpies proportional to chain length, as observed in DSC studies .

- Hydrophobicity : Longer alkyl chains (e.g., C₁₈ in Octadecanamide) reduce water solubility compared to shorter chains (e.g., C₁₄ in N-Tetradecanamide) .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。